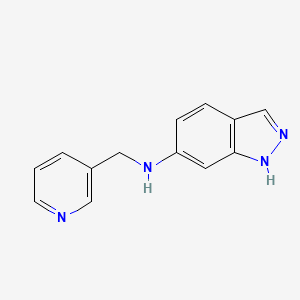

N-(pyridin-3-ylmethyl)-2H-indazol-6-amine

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODCDMXXWXCGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine, providing detailed information about the chemical environment of each proton and carbon atom.

Indazole and its derivatives can exist in two tautomeric forms: 1H- and 2H-indazole. chemicalbook.comutdallas.edu The position of the substituent on the indazole nitrogen atom significantly influences the chemical shifts of the ring protons and carbons, allowing for a clear distinction between the two isomers using ¹H and ¹³C NMR spectroscopy. chemicalbook.commdpi.com

In the case of this compound, the substituent is located at the N-2 position of the indazole ring. This substitution pattern leads to characteristic chemical shifts. For 2-substituted indazoles, the proton at the C3 position (H-3) typically appears at a lower field (higher ppm value) compared to the corresponding 1-substituted isomer. mdpi.com Similarly, in ¹³C NMR, the chemical shift of the C3 carbon is a key diagnostic marker.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in 1H- and 2H-Indazole Systems

| Proton | Expected Chemical Shift (ppm) in 1H-Isomer | Expected Chemical Shift (ppm) in 2H-Isomer |

|---|---|---|

| H-3 | ~8.0-8.2 | ~8.3-8.6 |

Note: These are generalized ranges and can be influenced by the solvent and other substituents.

The substitution pattern on both the indazole and pyridine (B92270) rings can be definitively assigned using a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

In the ¹H NMR spectrum, the protons of the pyridin-3-ylmethyl group would appear as a singlet for the methylene (B1212753) bridge (-CH₂-) and as a set of multiplets for the pyridine ring protons. The 6-amino group on the indazole ring would have a proton signal that may be broad and its chemical shift can be solvent-dependent. The remaining protons on the indazole ring would present as a distinct set of signals, with their coupling patterns revealing their relative positions.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbons in the indazole and pyridine rings confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental formula of this compound. In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy, thus confirming the molecular formula C₁₃H₁₂N₄.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄ |

| Molecular Weight | 224.26 g/mol |

| Exact Mass | 224.1062 |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the indazole and pyridine rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is pivotal in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. While specific molecular docking studies exclusively focused on N-(pyridin-3-ylmethyl)-2H-indazol-6-amine are not extensively detailed in the available literature, the general principles and applications can be understood from studies on analogous indazole and pyridine-containing compounds, which are frequently investigated as kinase inhibitors.

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This involves generating a low-energy conformation of the ligand and defining the binding site on the receptor, often based on the location of a known co-crystallized ligand. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding free energy.

For a compound like this compound, key interactions would be anticipated with the amino acid residues in the active site of a target kinase. These interactions often include:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and indazole rings, as well as the amine group, can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The aromatic rings of the indazole and pyridine moieties can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic systems can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The results of molecular docking simulations are typically visualized to analyze the binding mode and key interactions. A lower docking score generally indicates a more favorable binding affinity.

Table 1: Representative Molecular Docking Parameters for Ligand-Target Interactions

| Parameter | Description | Typical Value Range |

| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. | -5 to -12 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | 1-5 |

| Interacting Residues | The specific amino acid residues of the target protein that are involved in binding. | Varies with target |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-receptor complex compared to the static picture offered by molecular docking. MD simulations track the movements of atoms over time by solving Newton's equations of motion, thus revealing the conformational landscape of the molecule and the stability of its binding to a target.

In the context of this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a specific period, often in the nanosecond to microsecond range, to observe the dynamic behavior of the system.

Analysis of the MD trajectory can provide critical information, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. High fluctuations in certain residues may indicate their involvement in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation, providing insights into the stability of key interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation than docking scores.

Studies on indazole derivatives have shown that MD simulations are crucial for validating the stability of ligand-protein complexes and understanding the nuanced dynamics of their interactions.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Indication |

| RMSD (Å) | Root Mean Square Deviation of atomic positions, indicating conformational stability. | A plateau indicates stability. |

| RMSF (Å) | Root Mean Square Fluctuation, indicating the flexibility of specific atoms or residues. | High values indicate flexible regions. |

| Hydrogen Bond Occupancy (%) | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates stable bonds. |

| Binding Free Energy (kcal/mol) | A more accurate estimation of the binding affinity calculated from the simulation trajectory. | More negative values indicate stronger binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics.

Theoretical Prediction of Tautomeric Preferences and Energies

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the indazole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most stable form under different conditions. For this compound, the specified nomenclature indicates the 2H-tautomer. Theoretical calculations would involve optimizing the geometry of both the 1H- and 2H-tautomers and calculating their energies to confirm the relative stability. The energy difference between the tautomers provides a quantitative measure of their equilibrium population.

Analysis of Electrostatic Potentials and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and indazole rings, indicating their role as hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit a positive potential, making them potential hydrogen bond donors.

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Table 3: Quantum Chemical Parameters

| Parameter | Description | Significance |

| Tautomeric Energy Difference (kcal/mol) | The relative energy between the 1H- and 2H-tautomers of the indazole ring. | Determines the most stable tautomeric form. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Key ADME properties that are typically predicted include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) permeability provide insights into how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is predicted to assess potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate the clearance of the compound.

These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which provides a qualitative assessment of drug-likeness.

Table 4: Predicted ADME Properties for Drug-like Molecules

| ADME Parameter | Description | Favorable Range/Value |

| Human Intestinal Absorption (%) | The percentage of the compound absorbed from the gut. | > 80% |

| Caco-2 Permeability (nm/s) | An in vitro measure of intestinal permeability. | High |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Varies based on therapeutic target |

| Plasma Protein Binding (%) | The extent to which the compound binds to proteins in the blood. | < 90% |

| CYP Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Non-inhibitor |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Adherence to the rule |

Future Perspectives and Research Trajectories in Chemical Biology

Exploration of Novel and Efficient Synthetic Methodologies for Indazole Scaffolds

The development of innovative and efficient synthetic routes to functionalized indazoles is paramount for advancing drug discovery and chemical biology. austinpublishinggroup.com While classical methods for indazole synthesis exist, contemporary research is focused on developing more sustainable, atom-economical, and regioselective strategies.

Recent advances have highlighted the utility of transition metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, to facilitate C-H activation, cross-coupling, and cyclization reactions, enabling the construction of diverse indazole libraries. nih.gov For instance, the synthesis of N-substituted indazoles can be achieved through various catalytic methods that offer control over regioselectivity, a crucial aspect for determining the biological activity of the final compound.

Future efforts will likely concentrate on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Flow Chemistry: Employing continuous-flow reactors for the safe, scalable, and efficient synthesis of indazole derivatives, particularly for reactions involving hazardous reagents or intermediates. austinpublishinggroup.com

Photoredox Catalysis: Harnessing the power of visible light to drive novel bond formations and construct complex indazole scaffolds under mild conditions.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in indazole synthesis, offering high selectivity and sustainability.

These advancements will not only streamline the synthesis of known indazole-based compounds but also provide access to novel chemical space for the discovery of next-generation therapeutic agents and research tools.

Discovery of Undiscovered Biological Targets for N-(pyridin-3-ylmethyl)-2H-indazol-6-amine Analogs

While indazole derivatives are well-known for their activity against protein kinases, a vast landscape of potential biological targets remains to be explored for analogs of this compound. rsc.orggoogle.com The structural combination of the indazole core and the pyridinylmethyl moiety suggests a wide range of potential interactions with various biomolecules.

Future research should aim to identify and validate novel biological targets for this class of compounds. Key areas of exploration include:

Kinome-wide Profiling: Screening indazole analogs against a broad panel of kinases to identify novel and selective inhibitors beyond the well-established targets like VEGFR and EGFR. nih.govnih.gov

Non-kinase Targets: Investigating interactions with other enzyme families, such as phosphodiesterases, histone deacetylases (HDACs), and metabolic enzymes, where indazole scaffolds have shown promise.

Receptors and Ion Channels: Exploring the potential of these compounds to modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound proteins.

DNA and RNA Interactions: Given the planar aromatic nature of the indazole ring system, investigating the potential for these molecules to interact with nucleic acids, potentially influencing gene expression or replication. researchgate.net For example, some indazole derivatives have been investigated as DNA binding agents. researchgate.net

The identification of novel targets will be crucial for expanding the therapeutic potential of indazole-based compounds into new disease areas beyond oncology.

Advancement of Computational Models for Precise Structure-Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. For indazole derivatives, the development of more accurate and predictive computational models is a key future direction. These models can significantly accelerate the design-synthesis-test cycle and provide deeper insights into the molecular determinants of biological activity.

Future advancements in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 2D and 3D-QSAR models to correlate the physicochemical properties of indazole analogs with their biological activities. researchgate.net These models can guide the design of new compounds with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: Employing sophisticated docking algorithms and long-timescale molecular dynamics simulations to predict the binding modes of indazole derivatives to their biological targets and to understand the dynamics of these interactions. rsc.orgjocpr.com

Pharmacophore Modeling: Generating and refining pharmacophore models that capture the essential structural features required for potent and selective inhibition of specific targets. mdpi.com

Machine Learning and Artificial Intelligence: Applying machine learning algorithms to large datasets of indazole derivatives and their biological activities to identify complex patterns and to develop predictive models with enhanced accuracy.

The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Design and Development of Next-Generation Indazole-Based Chemical Probes and Research Tools

Beyond their therapeutic potential, indazole derivatives can be developed into powerful chemical probes to investigate biological systems. nih.gov These tools are essential for target identification, validation, and for dissecting complex cellular pathways.

Future research in this area should focus on the design and synthesis of:

Fluorescent Probes: Attaching fluorophores to the indazole scaffold to create probes for visualizing the localization and dynamics of their biological targets within living cells using advanced microscopy techniques. wiley.comresearchgate.netmdpi.commdpi.com

Affinity-Based Probes: Incorporating reactive or photoactivatable groups into the indazole structure to enable covalent labeling of target proteins for subsequent identification by proteomics.

Biotinylated or Tagged Probes: Appending affinity tags, such as biotin, to facilitate the pulldown and identification of binding partners from complex biological samples.

Activity-Based Probes: Designing probes that specifically react with the active form of an enzyme, allowing for the profiling of enzymatic activity in different cellular states. rsc.org

The development of a diverse toolbox of indazole-based chemical probes will significantly contribute to our understanding of cellular biology and disease mechanisms.

Applications in Understanding Fundamental Biological Processes at the Molecular Level

Indazole-based compounds, particularly potent and selective inhibitors, serve as invaluable tools for dissecting fundamental biological processes at the molecular level. By acutely perturbing the function of a specific protein, these small molecules can help to elucidate its role in complex signaling networks and cellular events.

Future applications of compounds like this compound and its analogs in this context could include:

Dissecting Signaling Pathways: Using selective kinase inhibitors to probe the intricacies of signal transduction cascades involved in cell proliferation, differentiation, and apoptosis. rsc.org

Investigating Protein-Protein Interactions: Developing indazole-based molecules that can modulate or disrupt specific protein-protein interactions, thereby revealing their functional significance.

Studying Enzyme Function and Regulation: Employing selective inhibitors to study the physiological and pathological roles of specific enzymes in real-time within a cellular context.

Validating Novel Drug Targets: Utilizing well-characterized chemical probes to assess the therapeutic potential of newly identified biological targets before embarking on large-scale drug discovery campaigns.

The continued development and application of precisely engineered indazole-based molecules will undoubtedly provide deeper insights into the fundamental workings of biological systems, ultimately paving the way for new therapeutic strategies.

Q & A

Basic: What synthetic methodologies are recommended for N-(pyridin-3-ylmethyl)-2H-indazol-6-amine, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between 2H-indazol-6-amine derivatives and pyridinylmethyl halides. For example, highlights the use of protected intermediates (e.g., Boc-protected amines) to enhance regioselectivity. Optimizing reaction conditions, such as using polar aprotic solvents (DMF or DMSO) at 80–100°C with catalytic bases (K₂CO₃ or Cs₂CO₃), improves yields . Microwave-assisted synthesis can also reduce reaction times. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (methanol/water) is critical for isolating high-purity products .

Basic: Which analytical techniques are most robust for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. For example, aromatic protons in the indazole and pyridine moieties resonate between δ 7.0–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ peak).

- X-Ray Crystallography: Single-crystal diffraction (e.g., SHELXL refinement) resolves absolute configuration, as demonstrated for the methanol monosolvate analog in .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Advanced: How can single-crystal X-ray diffraction address structural ambiguities in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomerism (e.g., 1H- vs. 2H-indazole forms) and confirming substitution patterns. details a protocol using SHELXL for refinement, with data collected at 113 K to minimize thermal motion artifacts. Challenges include growing diffraction-quality crystals; vapor diffusion (e.g., methanol/ether) is effective for small molecules. For disordered solvent molecules (e.g., methanol in ), SQUEEZE algorithms in PLATON improve electron density maps .

Advanced: How should researchers reconcile discrepancies between computational docking predictions and experimental bioactivity data?

Answer:

Contradictions may arise from force field inaccuracies or solvation effects. Strategies include:

- Ensemble Docking: Test multiple receptor conformations (e.g., CDK2 from ) to account for protein flexibility.

- Molecular Dynamics (MD) Simulations: Run 50–100 ns simulations (AMBER or GROMACS) to assess binding stability .

- Orthogonal Assays: Validate computational hits with SPR (surface plasmon resonance) for binding kinetics or cellular kinase inhibition assays (e.g., ADP-Glo™ for CDK2) .

Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

Answer:

- Flash Chromatography: Use gradients (e.g., 5–50% EtOAc in hexane) to separate unreacted starting materials.

- Acid-Base Extraction: For amine-containing compounds, partition between aqueous HCl (0.1 M) and DCM to remove hydrophobic impurities.

- Recrystallization: Methanol or ethanol/water mixtures yield high-purity crystals, as shown for pyridinylmethyl-indazole analogs in .

Advanced: What in silico and experimental approaches are used to identify biological targets for this compound?

Answer:

- Pharmacophore Modeling: Tools like Schrödinger’s Phase map key interactions (e.g., hydrogen bonds with kinase ATP pockets).

- High-Throughput Screening (HTS): Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Chemoproteomics: Employ activity-based protein profiling (ABPP) with clickable probes to capture binding partners in cell lysates .

Advanced: How can researchers optimize crystallization conditions for challenging analogs of this compound?

Answer:

- Solvent Screening: Use microbatch (96-well plates) with 20–30 solvent combinations (e.g., PEGs, alcohols).

- Additives: Small amounts of co-solvents (1% DMSO) or salts (NH₄PF₆) can induce nucleation.

- Temperature Gradients: Slow cooling (0.1°C/min) from saturation temperature reduces disorder, as applied in .

Basic: What stability studies are recommended for long-term storage of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.